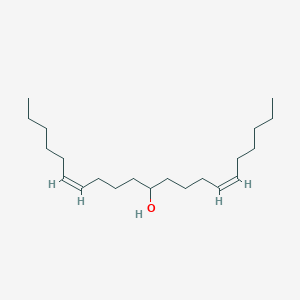

(6Z,15Z)-henicosa-6,15-dien-11-ol

Beschreibung

Eigenschaften

Molekularformel |

C21H40O |

|---|---|

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

(6Z,15Z)-henicosa-6,15-dien-11-ol |

InChI |

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11-14,21-22H,3-10,15-20H2,1-2H3/b13-11-,14-12- |

InChI-Schlüssel |

PAVUIKZTXRJCOL-XSYHWHKQSA-N |

Isomerische SMILES |

CCCCC/C=C\CCCC(O)CCC/C=C\CCCCC |

Kanonische SMILES |

CCCCCC=CCCCC(CCCC=CCCCCC)O |

Herkunft des Produkts |

United States |

Chemical Synthesis Strategies for 6z,15z Henicosa 6,15 Dien 11 Ol and Stereoisomers

Total Synthesis Approaches

The total synthesis of (6Z,15Z)-henicosa-6,15-dien-11-ol and its analogues relies on the strategic formation of key carbon-carbon bonds, particularly the two Z-configured double bonds and the bonds adjacent to the central alcohol group.

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds in the synthesis of complex molecules, including insect pheromones. organic-chemistry.org This method utilizes transition metal catalysts, such as those developed by Grubbs or Schrock, to break and remake double bonds, producing simple byproducts like ethylene (B1197577) gas. d-nb.info For the synthesis of Z-alkenes, specialized Z-selective cross-metathesis catalysts are employed. nih.gov This provides an efficient and economically viable route to cis-olefin containing pheromones from commercially available starting materials. documentsdelivered.comnih.gov

The synthesis of a diene like this compound could be envisioned using a convergent cross-metathesis strategy. For example, two different terminal olefins could be coupled together. Although early metathesis catalysts were sensitive, modern air- and moisture-stable ruthenium complexes have made the reaction more user-friendly for organic chemists. organic-chemistry.org

| Catalyst Type | Description | Selectivity | Reference |

|---|---|---|---|

| Grubbs Catalyst | Ruthenium-based catalysts widely used in olefin metathesis. | Can be tuned for Z-selectivity with specific ligand design. | documentsdelivered.com |

| Schrock Catalyst | Molybdenum- or tungsten-based catalysts known for high activity. | Often highly active and can provide high Z-selectivity. | documentsdelivered.com |

The Wittig reaction is a cornerstone of alkene synthesis and has been widely used for the preparation of insect pheromones. wikipedia.orgmasterorganicchemistry.com The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comorganic-chemistry.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is absolutely fixed. wikipedia.org

For the synthesis of this compound, the Wittig reaction is particularly valuable for establishing the (Z)-geometry of the double bonds. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with simple alkyl substituents, react under lithium-free conditions to predominantly form Z-alkenes. wikipedia.orgorganic-chemistry.org The synthesis would involve two separate Wittig reactions to install the C6-C7 and C15-C16 double bonds, respectively. For instance, an appropriate 5-carbon phosphonium ylide could react with a 16-carbon aldehyde-alcohol building block, or vice versa, in a convergent approach. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. wikipedia.org

Grignard reagents (R-MgX) are powerful nucleophiles essential for forming carbon-carbon bonds and synthesizing alcohols. adichemistry.comumkc.edu The reaction involves the addition of the organomagnesium halide to a carbonyl group of an aldehyde or ketone. adichemistry.com This reaction is fundamental to constructing the carbon backbone and introducing the hydroxyl functionality found in this compound.

To synthesize the 11-ol moiety, a Grignard reagent derived from a C10 unsaturated halide (e.g., (Z)-1-bromo-dec-4-ene) could be reacted with an 11-carbon unsaturated aldehyde (e.g., (Z)-undec-5-enal). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol. organic-chemistry.orgyoutube.comnih.gov It is critical to perform the reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with water or other protic solvents. adichemistry.com

| Carbonyl Substrate | Grignard Reagent | Resulting Alcohol | Reference |

|---|---|---|---|

| Formaldehyde | R-MgX | Primary Alcohol (R-CH₂OH) | organic-chemistry.org |

| Aldehyde (R'-CHO) | R-MgX | Secondary Alcohol (R-CH(OH)-R') | organic-chemistry.orgadichemistry.com |

| Ketone (R'-CO-R'') | R-MgX | Tertiary Alcohol (R-C(OH)(R')R'') | nih.gov |

| Epoxide | R-MgX | Primary or Secondary Alcohol | organic-chemistry.org |

Synthetic Accessibility for Research and Application

The practical availability of this compound and its stereoisomers is intrinsically linked to the efficiency and scalability of the chosen synthetic routes. Research in this area is driven by the need for pure samples for structural elucidation, biological assays, and field trials. While a specific, published synthesis for this compound is not readily found in broad literature surveys, plausible and effective synthetic strategies can be designed based on well-established methodologies for analogous long-chain unsaturated alcohols and insect pheromones.

Key considerations for the synthesis of these molecules include the stereoselective formation of the (Z,Z)-diene system, the construction of the 21-carbon chain, and the introduction of the hydroxyl group at the C11 position. Modern synthetic organic chemistry offers several powerful tools to address these challenges.

Common Synthetic Approaches:

A convergent approach is often favored for the synthesis of such long-chain compounds. This typically involves the synthesis of two or more smaller fragments which are then coupled together. For this compound, a logical disconnection would be at or near the C11 alcohol, or at the C-C bonds adjacent to the double bonds.

One plausible retrosynthetic analysis would involve disconnecting the molecule into three key fragments: a C5 unit, a C6 unit, and a C10 unit. The central C1 unit would be derived from a carbonyl compound that will become the C11 alcohol.

Key Reactions for Synthesis:

Several key reactions are instrumental in the synthesis of long-chain unsaturated alcohols:

Wittig Reaction: This reaction is a cornerstone for the formation of carbon-carbon double bonds. To achieve the desired (Z)-stereochemistry, unstabilized ylides are typically employed. The reaction of an aldehyde with a phosphonium ylide can be used to construct the C6=C7 and C15=C16 double bonds with high stereoselectivity.

Grignard Reaction: The addition of a Grignard reagent to an aldehyde or ketone is a classic and reliable method for forming carbon-carbon bonds and introducing a hydroxyl group simultaneously. This is a strong candidate for forming the bond at the C11 position and creating the secondary alcohol.

Cross-Metathesis: Olefin metathesis, particularly Z-selective cross-metathesis using specialized ruthenium-based catalysts, has emerged as a powerful tool for the synthesis of (Z)-alkenes and is widely used in pheromone synthesis. nih.gov

Iron-Catalyzed Cross-Coupling: This method has proven effective for creating alkyl-alkenyl linkages in the synthesis of various insect pheromones, offering an efficient and more environmentally benign alternative to some traditional coupling methods.

Proposed Synthetic Strategy:

A potential synthetic pathway for this compound could be initiated from commercially available starting materials. The synthesis can be envisioned in a convergent manner.

Interactive Data Table: Key Synthetic Fragments and Reagents

| Fragment | Structure | Potential Starting Material | Key Transformations |

| Fragment A (C1-C10) | CH3(CH2)4- | 1-Hexene | Hydroboration-oxidation to 1-hexanol, followed by conversion to an alkyl halide or phosphonium salt. |

| Fragment B (C12-C21) | -(CH2)4CH3 | 1-Hexene | Similar to Fragment A. |

| Central Fragment (C11) | -CH(OH)- | A suitable dialdehyde (B1249045) or keto-aldehyde | Grignard additions or Wittig reactions. |

Detailed Research Findings:

The synthesis of structurally related pheromones provides valuable insights. For instance, the synthesis of other tussock moth pheromones, which also feature long carbon chains and specific double bond geometries, often relies on acetylenic intermediates that are subsequently reduced to the corresponding (Z)-alkenes using catalysts like Lindlar's catalyst.

Furthermore, the development of pro-pheromones, which are more stable precursors that convert to the active pheromone in situ, is an active area of research. This approach addresses the instability of some pheromone molecules and can be applied to compounds like this compound.

The accessibility for research purposes is greatly enhanced by the modularity of these synthetic routes. By varying the chain lengths of the initial fragments, a range of analogs and stereoisomers can be synthesized. This is crucial for structure-activity relationship (SAR) studies, which aim to understand how changes in the chemical structure affect biological activity. The synthesis of all possible stereoisomers (e.g., (6E,15Z), (6Z,15E), and (6E,15E)) is essential for confirming the exact structure of the natural pheromone and for determining the biological relevance of each isomer.

The scalability of these synthetic strategies is a critical factor for practical applications in pest management. While laboratory-scale syntheses may prioritize elegance and novelty, industrial-scale production necessitates cost-effective and high-yielding reactions. The use of inexpensive and non-toxic reagents, such as those employed in iron-catalyzed cross-coupling reactions, is a significant step towards making these pheromones economically viable for widespread use in agriculture.

Ecological and Behavioral Functions of 6z,15z Henicosa 6,15 Dien 11 Ol

Role in Intraspecific Chemical Communication

The primary recognized function of (6Z,15Z)-henicosa-6,15-dien-11-ol is as a sex pheromone, facilitating long-distance communication between male and female moths of the same species. This chemical signal is vital for ensuring reproductive success by enabling mates to find each other across potentially vast distances.

Sex Pheromone Activity and Mate Attraction

This compound has been identified as a primary component of the female-produced sex pheromone in several moth species. For instance, in the Douglas-fir tussock moth (Orgyia pseudotsugata), this compound is the principal attractant for males. Female moths release this volatile chemical into the environment, and the airborne plume is detected by the highly sensitive antennae of the males, initiating the search for a mate.

Similarly, this alcohol is a key pheromone component for the peach fruit moth (Carposina niponensis). Research has demonstrated that synthetic this compound is highly attractive to male peach fruit moths in field trapping experiments, confirming its role in mate attraction.

Behavioral Responses Elicited in Target Organisms

Upon detection of this compound, male moths exhibit a stereotyped sequence of behaviors. This typically begins with activation and taking flight, followed by upwind anemotaxis, a zigzagging flight pattern guided by the pheromone plume. As the male gets closer to the source, the increasing concentration of the pheromone guides its landing and initiates courtship behaviors. These responses are often dose-dependent, with optimal concentrations eliciting the strongest and most directed behaviors.

Species Specificity and Pheromone Blends

While this compound is a potent attractant, its specificity is often enhanced by its presence in a precise blend with other compounds. Different species may utilize the same primary pheromone component, but the ratio and identity of minor components in the blend ensure reproductive isolation. For example, in some species, the addition of structurally related compounds can significantly increase the attractiveness of the blend, while for others, these same compounds may have no effect or even be inhibitory.

The precise isomeric purity of the pheromone is also critical. The presence of other geometric isomers of heneicosa-6,15-dien-11-ol can in some cases reduce or eliminate the attractive response, underscoring the high degree of specialization in insect chemoreception.

Interspecific Interactions and Chemoecological Dynamics

The influence of this compound extends beyond simple mate attraction, playing a role in the broader ecological community. The chemical signals intended for a specific recipient can be intercepted by other species, leading to complex interactions.

Antagonistic and Synergistic Effects of Pheromone Components

The behavioral response to a pheromone blend can be finely tuned by the presence of additional compounds. In some instances, a secondary compound can act synergistically, meaning its presence enhances the attractive effect of the primary pheromone, this compound. This can lead to a greater number of males being attracted than to the primary component alone.

Conversely, antagonistic effects are also observed. A compound that is a minor component in one species' pheromone blend might act as a behavioral antagonist for a closely related species that also uses this compound. This helps to maintain reproductive isolation between species by preventing cross-attraction. For instance, the addition of certain isomers or related compounds to a synthetic lure can significantly reduce the capture of the target species in traps, indicating an inhibitory effect.

Impact on Predator-Prey and Host-Parasitoid Relationships

Pheromone plumes are not only detected by potential mates but can also be exploited by predators and parasitoids. These "eavesdropping" organisms can use the pheromone as a kairomone—a chemical signal that benefits the receiver at the expense of the emitter. By homing in on the sex pheromone of their prey or host, predators and parasitoids can more efficiently locate them. While specific documented examples of predators or parasitoids cueing in on this compound are not extensively detailed in the provided search results, this is a well-established phenomenon in chemical ecology. researchgate.net This adds another layer of complexity to the role of this compound, where its release, essential for reproduction, can simultaneously increase the risk of predation or parasitism.

Evolutionary Aspects of Pheromone Systems

The evolution of pheromone communication in insects, particularly moths, is a dynamic process driven by the need for species-specific mate recognition. This process involves genetic changes that affect both the chemical signals produced by one sex (typically females) and the olfactory systems that detect those signals in the other.

Sender-Precursor Hypothesis: A prominent theory for the origin of pheromones is the "sender-precursor" model, which posits that these chemical signals evolved from compounds that were already present in the insect for other physiological reasons, such as metabolic by-products or structural components like cuticular hydrocarbons. If the emission of such a cue provides information that benefits a receiver, and subsequently the sender, it can be selected for and refined into a specific signal over evolutionary time.

Biosynthetic Pathways and Enzyme Evolution: The vast diversity of moth pheromones is largely generated through modifications of fatty acid metabolism. Key enzymatic steps, including desaturation and chain-shortening, create a wide array of chemical structures. The evolution of new pheromone components is often linked to the evolution of the enzymes in these pathways, particularly desaturases.

The current understanding of moth pheromone evolution suggests that the genes for these biosynthetic enzymes have evolved from genes involved in normal fatty acid metabolism. Research indicates that major shifts in a species' pheromone blend can occur through the activation of different desaturase enzymes from messenger RNA that already exists within the pheromone gland. This allows for significant, or "saltational," shifts in the chemical signal. The evolution of these desaturase genes in moths appears to follow a "birth-and-death" model, where new genes are created through duplication, and others are lost or become non-functional over time. This model of multigene family evolution provides a mechanism for generating the chemical diversity observed in moth pheromones and can play a role in speciation.

Pheromone Components in the Genus Orgyia

While information on this compound is lacking, research on other species within the Orgyia genus (tussock moths) reveals a common theme of using C21 (21-carbon) chain molecules, often with unsaturations and a ketone or alcohol functional group. This suggests a shared ancestral biosynthetic machinery that has been modified in different lineages to produce species-specific signals.

For instance, the Douglas-fir tussock moth (Orgyia pseudotsugata) uses (Z)-6-heneicosen-11-one as its primary pheromone component. In contrast, the whitemarked tussock moth (Orgyia leucostigma) utilizes (Z,Z)-6,9-heneicosadien-11-one, and Orgyia detrita uses a blend of the (S) and (R) enantiomers of (Z,Z)-6,9-heneicosadien-11-ol. nih.gov The structural similarities—a C21 backbone and an oxygenated functional group at the 11-position—point to a common evolutionary origin of their biosynthetic pathways. The variation in the number and position of double bonds is likely the result of the evolution of different desaturase enzymes within the respective species, leading to reproductive isolation.

The compound (Z,Z)-6,9-heneicosadien-11-ol, identified in O. detrita, is a secondary alcohol, which is noteworthy as such compounds are reported as a first for advanced (ditrysian) Lepidoptera, suggesting a unique evolutionary step in the modification of the pheromone molecule in this lineage. nih.gov

Evolution of Reception and Speciation: The evolution of a new pheromone signal in females must be accompanied by a corresponding evolution in the male's ability to detect it for the communication system to remain effective. This is often described as a process of "asymmetric tracking," where a significant change in the female's pheromone blend can be followed by the evolution of the male's response. The presence of rare males in a population that can respond to a novel pheromone blend would provide a pathway for a new communication channel to become established, potentially leading to reproductive isolation and the formation of a new species. oup.com

The olfactory receptor genes in male moths are part of a large and diverse multigene family, which provides the raw material for the rapid evolution of responses to new female pheromone blends. This diversity allows for the tuning of receptors to specific chemical structures, ensuring the specificity of the mate recognition system.

Advanced Analytical Methodologies for Detection and Characterization in Biological Systems

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and identification of (6Z,15Z)-henicosa-6,15-dien-11-ol from natural sources. These techniques separate the compound from a mixture, allowing for its precise characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In studies of the Douglas-fir tussock moth (Orygia pseudotsugata), GC-MS analysis of female gland extracts was instrumental in identifying this compound as the primary sex pheromone. The mass spectrum of the natural pheromone was found to be identical to that of a synthesized standard of (Z,Z)-6,15-henicosadien-11-ol. The analysis typically involves derivatization, such as forming the trimethylsilyl (B98337) (TMS) ether, to enhance volatility and improve chromatographic resolution. The mass spectrum of the TMS ether of the natural pheromone exhibits characteristic ions that confirm its structure.

Similarly, research on the white-spotted tussock moth (Orgyia thyellina) utilized GC-MS to analyze pheromone gland extracts, confirming the presence of this compound. The retention time and mass spectrum of the compound from the insect extract matched those of a synthetic standard, solidifying its identification.

High-Performance Liquid Chromatography (HPLC) plays a crucial role in the purification and chiral analysis of this compound. While GC-MS is effective for identification, HPLC is often employed for preparative scale purification of the pheromone from crude extracts. Furthermore, HPLC with a chiral stationary phase is essential for separating the different stereoisomers of the compound. This is critical because the biological activity of pheromones is often highly dependent on their stereochemistry. For instance, the specific enantiomeric composition of the natural pheromone can be determined, which is vital for understanding its precise biological function and for the synthesis of effective synthetic lures.

Bioanalytical Approaches

Bioanalytical methods link the chemical identification of this compound to its biological function. These techniques measure the physiological or behavioral responses of the target organism to the compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique that directly measures the response of an insect's antenna to chemical stimuli. As the effluent from a gas chromatograph is passed over an isolated antenna, any compound that elicits a nerve impulse is detected. GC-EAD has been pivotal in confirming the biological activity of this compound. In studies of the Douglas-fir tussock moth, GC-EAD analysis of female gland extracts showed a significant antennal response to the peak corresponding to this compound, indicating that it is detected by the male moth's receptors. This technique is invaluable for pinpointing the active pheromone components within a complex extract.

Research on the rusty tussock moth (Orgyia antiqua) also employed GC-EAD to identify its sex pheromone. The analysis revealed that male antennae responded strongly to a component in the female extract, which was subsequently identified as this compound.

Behavioral bioassays are the ultimate test of a putative pheromone's function. These assays observe the behavioral response of the target insect to the chemical. For this compound, wind tunnel bioassays and field trapping experiments have been used extensively to validate its role as a sex attractant. In the case of the Douglas-fir tussock moth, synthetic this compound was shown to elicit the full range of male mating behaviors, from wing fanning and upwind flight to copulatory attempts with the pheromone source. Field trapping experiments confirmed that baits loaded with the synthetic pheromone were highly effective at capturing male moths.

Similar behavioral studies with the white-spotted tussock moth demonstrated that synthetic this compound was attractive to males in field tests, confirming its function as a sex pheromone for this species as well.

Sampling and Extraction Techniques for Semiochemicals

The initial step in pheromone identification is the collection and extraction of the chemical from the insect. For this compound, a common method involves the excision of the pheromone-producing glands from female moths. These glands, typically located in the terminal abdominal segments, are then extracted with a suitable organic solvent, such as hexane (B92381) or dichloromethane, to dissolve the lipophilic pheromone components.

Another technique is solid-phase microextraction (SPME), a solvent-free method where a coated fiber is exposed to the headspace above the insect or directly to the gland. The adsorbed volatile compounds are then thermally desorbed into the injector of a gas chromatograph for analysis. This minimally invasive technique is useful for sampling pheromones from living insects.

The table below summarizes the analytical techniques and their applications in the study of this compound.

| Analytical Technique | Application | Target Species | Key Findings |

| GC-MS | Identification and structural elucidation | Orygia pseudotsugata | Confirmed the presence of this compound in female gland extracts. |

| GC-MS | Pheromone profile analysis | Orgyia thyellina | Identified this compound as the sex pheromone. |

| HPLC | Purification and chiral separation | General Application | Enables isolation of the pure pheromone and separation of its stereoisomers. |

| GC-EAD | Receptor response profiling | Orygia pseudotsugata | Demonstrated that male antennae are highly sensitive to this compound. |

| GC-EAD | Identification of active components | Orgyia antiqua | Pinpointed this compound as the electrophysiologically active pheromone. |

| Behavioral Bioassays | Functional validation | Orygia pseudotsugata | Confirmed the role of the synthetic pheromone in attracting males and eliciting mating behavior. |

| Behavioral Bioassays | Field attraction studies | Orgyia thyellina | Showed that synthetic this compound is an effective lure for male moths. |

Solid-Phase Microextraction (SPME) for Non-Invasive Sampling

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive sampling technique ideal for analyzing volatile and semi-volatile organic compounds from living organisms. antwiki.orgplos.org This method combines sampling, extraction, and concentration into a single step, making it a rapid and efficient alternative to traditional methods. wiley.com For a compound like this compound, which may be released from an insect's glands or cuticle, SPME allows for sampling of the emitted volatiles (headspace analysis) or direct extraction from the surface without harming the biological subject. antwiki.orgresearchgate.net

The core of the technique is a fused-silica fiber coated with a specific stationary phase. The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analyte. sigmaaldrich.com For a large, unsaturated alcohol like this compound, several fiber types could be considered. Polydimethylsiloxane (PDMS) coated fibers are well-suited for non-polar, high molecular weight compounds. researchgate.netsigmaaldrich.com For compounds with some polarity, such as alcohols, more polar fibers like Polyacrylate (PA) or Polyethylene Glycol (PEG) may offer better extraction efficiency. sigmaaldrich.com A mixed-phase fiber, such as Carboxen/PDMS, can also be effective for a broad range of volatiles.

The SPME process involves two main stages:

Adsorption: The SPME fiber is exposed to the sample, either by placing it in the headspace above the sample (e.g., a vial containing a live insect) or by gently rubbing the fiber on the biological surface (e.g., an insect's pheromone gland). plos.orgresearchgate.net The volatile and semi-volatile compounds, including the target dienol, adsorb onto the fiber coating.

Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph (GC). The high temperature of the injector desorbs the analytes from the fiber directly into the GC column for separation and subsequent detection, typically by mass spectrometry (MS) or flame ionization detection (FID). nih.gov

The primary advantage of SPME is its ability to sample living organisms repeatedly over time, providing insights into the dynamics of pheromone emission. antwiki.org It minimizes contamination from non-volatile lipids and other tissue components that are co-extracted in solvent-based methods. researchgate.net

Table 1: Comparison of Common SPME Fiber Coatings for Pheromone Analysis

| Fiber Coating | Abbreviation | Polarity | Typical Analytes | Advantages for this compound Analysis |

| Polydimethylsiloxane | PDMS | Non-polar | Volatiles, non-polar, high molecular weight compounds. sigmaaldrich.com | Suitable for large, non-polar hydrocarbon backbone. |

| Polyacrylate | PA | Polar | Polar semi-volatiles, phenols, alcohols. sigmaaldrich.com | Good affinity for the alcohol functional group. |

| Polyethylene Glycol | PEG | Polar | Polar volatiles, alcohols, amines. sigmaaldrich.com | Selective for polar analytes, potentially increasing specificity. |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Bipolar | Wide range of volatiles and semi-volatiles. sigmaaldrich.com | Broad-spectrum capture, useful for unknown or complex blends. |

Solvent Extraction and Purification Protocols

Solvent extraction is a traditional and widely used method for obtaining semiochemicals from biological tissues. frontiersin.org While it is an invasive method, often requiring the dissection of the pheromone-producing gland or the whole organism, it is highly effective for quantifying the total amount of a compound stored within the organism. frontiersin.orgnih.gov

The protocol for extracting a compound like this compound typically involves the following steps:

Sample Preparation: Pheromone glands (often located in the abdominal tip of female moths) or other relevant body parts are dissected from the organism. researchgate.net For smaller insects, whole-body extraction may be performed.

Extraction: The prepared tissue is immersed in a small volume of a non-polar organic solvent. Common choices include hexane, pentane, or dichloromethane. frontiersin.org The sample is left to extract for a specific period, ranging from minutes to hours, to allow the lipids and semiochemicals to dissolve into the solvent. An internal standard is often added at this stage for accurate quantification. frontiersin.org

Purification/Fractionation: The initial solvent extract is often a complex mixture containing fats, cuticular hydrocarbons, and other compounds besides the target pheromone. nih.gov To isolate this compound, the crude extract is typically concentrated and purified. This is commonly achieved through column chromatography using silica (B1680970) gel or Florisil. The column is eluted with a series of solvents of increasing polarity, which separates the compounds based on their chemical class. For example, hydrocarbons elute first with a non-polar solvent like hexane, while more polar compounds like alcohols and acetates require the addition of a more polar solvent like diethyl ether.

Analysis: The resulting fractions are then analyzed by GC-MS to identify and quantify the components. researchgate.net The mass spectrum of the target compound provides structural information, while its retention time on the GC column helps confirm its identity against a synthetic standard.

While effective, solvent extraction reflects the total stored quantity of a pheromone, which may not correlate directly with the amount actually emitted by the living organism during signaling. frontiersin.org

Table 2: General Protocol for Solvent Extraction of a Lepidopteran Pheromone

| Step | Procedure | Key Parameters & Considerations |

| 1. Dissection | Excise pheromone gland from subject (e.g., virgin female moth). | Use fine-tipped forceps under a stereomicroscope. Perform quickly to minimize degradation. |

| 2. Extraction | Place gland(s) in a vial with a low volume of solvent (e.g., 100-500 µL). | Solvent: Hexane or Dichloromethane. Time: 10 minutes to 2 hours. |

| 3. Filtration | Remove tissue debris. The remaining solution is the crude extract. | Pass the solvent through a small plug of glass wool in a pipette. |

| 4. Concentration | Gently evaporate most of the solvent under a stream of nitrogen. | Avoid complete dryness to prevent loss of volatile components. |

| 5. Purification | Load concentrated extract onto a micro-column (e.g., silica gel). | Elute with a solvent gradient (e.g., 100% Hexane -> Hexane:Diethyl Ether mixtures). |

| 6. Analysis | Inject purified fractions into a GC-MS system. | Compare retention time and mass spectrum to an authentic standard of this compound. |

Research Frontiers and Prospective Studies in the Chemistry and Ecology of 6z,15z Henicosa 6,15 Dien 11 Ol

Elucidation of Undiscovered Biological Roles

The primary research frontier for (6Z,15Z)-henicosa-6,15-dien-11-ol is the determination of its fundamental biological role. While this specific isomer has not been documented as a pheromone, its close structural relative, (6Z,9Z)-heneicosadien-11-ol, has been identified as a major sex pheromone component of the female tussock moth, Orgyia detrita. nih.gov This discovery strongly suggests that this compound could also function as a semiochemical, a chemical involved in communication. nih.gov

Future research would need to focus on identifying the insect species that may produce or respond to this specific compound. This would involve the collection and analysis of pheromone gland extracts from various insect species, particularly within the Orgyia genus, which includes several tussock moth species known for their economic and ecological importance. pherobase.comufl.edupherobase.comwikipedia.org Techniques such as gas chromatography-electroantennographic detection (GC-EAD) would be instrumental in determining if the antennae of any insect species show a response to this compound.

Beyond a role as a sex pheromone, other potential biological functions should be considered. Long-chain hydrocarbons and their derivatives are known to play roles in a variety of insect behaviors, including acting as trail pheromones, aggregation signals, or even defensive compounds. nih.govscienceopen.comresearchgate.net

Development of Novel Biosynthetic Pathway Engineering Approaches

The biosynthesis of insect pheromones, particularly long-chain unsaturated alcohols, typically originates from fatty acid metabolism. nih.govnih.gov A series of enzymatic reactions involving desaturases, chain-shortening enzymes (like β-oxidation), reductases, and sometimes acetyltransferases are responsible for creating the final pheromone molecule. nih.gov

A key area of prospective research for this compound would be to unravel its specific biosynthetic pathway. This would involve identifying the specific desaturases that introduce the double bonds at the 6th and 15th carbon positions of the 21-carbon chain. The high specificity of these enzymes is crucial for producing the correct isomer, which is vital for effective chemical communication. nih.gov

Furthermore, the development of engineered biosynthetic pathways in microorganisms or plants presents a promising avenue for the sustainable production of this and other related pheromones. By identifying and transferring the relevant genes for the biosynthetic enzymes into a host organism like yeast, it may be possible to produce this compound in larger quantities for research and potential pest management applications. nih.gov

Advanced Understanding of Olfactory Receptor Interactions

The perception of pheromones by insects is a highly specific process mediated by olfactory receptors located in the antennae. nih.govnih.govnih.gov These receptors are proteins that bind to specific pheromone molecules, initiating a neural signal that leads to a behavioral response. The specificity of this interaction is critical for distinguishing between the pheromones of different species, and even between different components of a single species' pheromone blend.

For this compound, a significant research effort would be to identify its corresponding olfactory receptor(s). This would involve screening the olfactory receptor neurons of potential target insects for a response to this specific isomer. Techniques such as single-sensillum recording can pinpoint the specific neurons that are activated.

Once a receptor is identified, further studies can explore the molecular basis of its specificity. Understanding how the receptor's binding pocket accommodates the unique three-dimensional structure of this compound, while excluding other isomers, would provide valuable insights into the evolution of chemical communication. Heterologous expression systems, where the receptor gene is expressed in a different cell type, can be used to study the receptor's binding properties in a controlled environment. biorxiv.org

Application in Sustainable Pest Management Research (e.g., Monitoring and Disruption Strategies)

Should this compound be identified as a pheromone of a pest insect, it would have significant potential for use in sustainable pest management programs. nih.govresearchgate.netscoutlabs.aglongdom.orgresearchgate.net Pheromone-based strategies are highly species-specific and environmentally friendly alternatives to broad-spectrum insecticides.

Monitoring: Synthetic this compound could be used as a lure in traps to monitor the population levels of the target pest. This information is crucial for making informed decisions about when and if other control measures are necessary. Pheromone traps are a cornerstone of many Integrated Pest Management (IPM) programs. scoutlabs.ag

Mating Disruption: Releasing a large amount of synthetic this compound into the environment can confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation's population. nih.gov The instability of some related pheromones under field conditions has been a challenge, and research into stable propheromones (precursors that convert to the active pheromone) could be a valuable area of investigation for this compound as well. nih.gov

The effectiveness of these strategies would depend on a thorough understanding of the insect's behavior and the optimal formulation and release rate of the synthetic pheromone.

Computational Chemistry and Modeling of Pheromonal Interactions

Computational chemistry and molecular modeling offer powerful tools to investigate the interactions between pheromones and their receptors at an atomic level. These methods can be used to predict the binding affinity of different isomers to a receptor and to understand the structural features that determine specificity. nih.gov

For this compound, computational modeling could be employed to:

Predict its three-dimensional structure: Understanding the shape of the molecule is the first step in understanding how it interacts with a receptor.

Dock the molecule into homology-modeled receptor structures: If the protein sequence of a potential receptor is known, its three-dimensional structure can be predicted, and computational docking can simulate how the pheromone fits into the binding site.

Compare the binding of different isomers: By modeling the interaction of both this compound and its known active isomer, (6Z,9Z)-heneicosadien-11-ol, with a receptor, researchers could identify the key amino acid residues responsible for distinguishing between them.

These computational studies can guide and accelerate experimental research by prioritizing which insect species and which receptors to investigate.

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing (6Z,15Z)-henicosa-6,15-dien-11-ol in a laboratory setting?

Methodological Answer:

Synthesis should prioritize stereochemical control at the 6Z and 15Z double bonds, leveraging catalytic asymmetric hydrogenation or Wittig reactions with chiral phosphonium ylides. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D-COSY for olefinic proton assignments) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and regiochemistry. For hydroxyl group verification, infrared (IR) spectroscopy (stretching frequency ~3200–3600 cm⁻¹) and derivatization (e.g., acetylation followed by ¹H-NMR) are critical .

Key Considerations:

- Use inert atmospheres (argon/nitrogen) to prevent oxidation of the diene system.

- Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities .

Basic Question: How should experimental designs account for the compound’s conjugated diene system and hydroxyl group in reactivity studies?

Methodological Answer:

Employ factorial design to systematically evaluate variables such as solvent polarity, temperature, and catalyst type on the compound’s reactivity. For example:

- Independent Variables: Solvent (hexane vs. ethanol), temperature (25°C vs. 60°C).

- Dependent Variables: Reaction yield, stereochemical integrity of double bonds.

Use ANOVA to identify significant interactions. Theoretical frameworks (e.g., frontier molecular orbital theory) can predict regioselectivity in Diels-Alder reactions involving the diene system .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR peak splitting) for this compound?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

Variable-Temperature NMR: Detect conformational changes by analyzing peak coalescence at elevated temperatures.

Isotopic Labeling: Use deuterated analogs to simplify splitting patterns.

Cross-Validation: Compare experimental data with computational simulations (e.g., Gaussian-based NMR prediction modules) .

Example Workflow:

- Collect ¹H-NMR at 25°C and 60°C.

- Perform DFT calculations to model low-energy conformers.

- Use Akaike information criterion (AIC) to statistically validate the best-fit model .

Advanced Question: What methodologies are suitable for studying the compound’s role in lipid-mediated signaling pathways?

Methodological Answer:

Integrate in vitro and in silico approaches:

Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers (e.g., CHARMM force fields) to assess membrane permeability.

Knockout Cell Lines: Use CRISPR-Cas9 to silence putative receptors and measure downstream signaling (e.g., calcium flux via fluorescent probes).

Metabolomics: Apply LC-MS/MS to track metabolic intermediates in pathway inhibition/activation studies .

Validation:

- Replicate findings across multiple cell lines (e.g., HEK293 vs. HeLa).

- Use Bayesian statistics to quantify uncertainty in MD simulation results .

Advanced Question: How can researchers quantify the compound’s enantiomeric excess (EE) and its impact on biological activity?

Methodological Answer:

Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

Circular Dichroism (CD): Correlate CD spectra with EE values.

Biological Assays: Compare EC50 values of enantiomers in dose-response experiments (e.g., GPCR activation assays).

Statistical Design:

- Apply response surface methodology (RSM) to optimize EE quantification parameters (e.g., mobile phase composition, flow rate) .

Advanced Question: What strategies address discrepancies between theoretical predictions and experimental results for this compound’s physicochemical properties?

Methodological Answer:

Sensitivity Analysis: Identify which computational parameters (e.g., solvent model, basis set) most affect predictions.

Hybrid QM/MM Calculations: Combine quantum mechanics for the diene system with molecular mechanics for the alkyl chain.

Error Decomposition: Use root mean square deviation (RMSD) to partition errors into methodological vs. experimental sources .

Case Study:

- If predicted logP deviates from experimental, re-evaluate force field partial charges or solvent-accessible surface area (SASA) models .

Advanced Question: How can multidimensional data (structural, kinetic, thermodynamic) be integrated to model the compound’s bioactivity?

Methodological Answer:

Develop a systems biology framework:

Network Pharmacology: Map interactions using STRING or KEGG databases.

Bayesian Networks: Integrate kinetic (kcat/Km) and thermodynamic (ΔG) data to predict inhibition potency.

Machine Learning: Train random forest models on structural descriptors (e.g., topological polar surface area, molar refractivity) .

Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.